

# Spectroscopic validation of 6-Chloro-1-indanone structure and functional groups

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## Compound of Interest

Compound Name: 6-Chloro-1-indanone

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## Spectroscopic Validation of 6-Chloro-1-indanone: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the molecular structure and functional groups of **6-Chloro-1-indanone**. Through a detailed comparison with its structural isomers and parent compound, supported by experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a definitive resource for researchers.

## Structural Overview and Spectroscopic Comparison

**6-Chloro-1-indanone** is a halogenated derivative of 1-indanone, a bicyclic compound featuring a benzene ring fused to a five-membered ring with a ketone group.<sup>[1]</sup> Spectroscopic analysis is crucial to confirm the placement of the chlorine atom on the aromatic ring and to verify the integrity of the core indanone structure. This guide compares **6-Chloro-1-indanone** with the unsubstituted 1-indanone and an isomeric alternative, 5-Chloro-1-indanone, to highlight the distinguishing spectral features.

## Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for **6-Chloro-1-indanone** and its selected alternatives.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	6-Chloro-1-indanone (cm <sup>-1</sup> )	5-Chloro-1-indanone (cm <sup>-1</sup> )	1-Indanone (cm <sup>-1</sup> )
C=O Stretch (Ketone)	~1710	~1715	~1705
Aromatic C=C Stretch	~1600, ~1470	~1590, ~1480	~1605, ~1470
Aliphatic C-H Stretch	~2900-3000	~2900-3000	~2900-3000
Aromatic C-H Bending	~800-900 (out-of-plane)	~800-900 (out-of-plane)	~750-850 (out-of-plane)
C-Cl Stretch	~700-800	~700-800	N/A

Note: IR peak positions are approximate and can vary based on the sample preparation method (e.g., KBr pellet, thin film). Data is compiled from publicly available spectra.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: <sup>1</sup>H NMR Spectroscopy Data (Solvent: CDCl<sub>3</sub>)

Proton Position	6-Chloro-1-indanone (δ, ppm)	5-Chloro-1-indanone (δ, ppm)	1-Indanone (δ, ppm)
H2 (CH <sub>2</sub> )	~2.7 (t)	~2.7 (t)	~2.7 (t)
H3 (CH <sub>2</sub> )	~3.1 (t)	~3.1 (t)	~3.1 (t)
Aromatic Protons	H4: ~7.6 (d), H5: ~7.4 (dd), H7: ~7.7 (d)	H4: ~7.7 (d), H6: ~7.5 (dd), H7: ~7.4 (d)	~7.3-7.8 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are denoted as t (triplet), d (doublet), dd (doublet of doublets), and m (multiplet). The specific splitting patterns of the aromatic protons are the most definitive feature for distinguishing isomers. Data is referenced from public databases.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Table 3: <sup>13</sup>C NMR Spectroscopy Data (Solvent: CDCl<sub>3</sub>)

Carbon Position	6-Chloro-1-indanone ( $\delta$ , ppm)	5-Chloro-1-indanone ( $\delta$ , ppm)	1-Indanone ( $\delta$ , ppm)
C=O (C1)	~205	~205	~207
CH <sub>2</sub> (C2)	~25	~25	~26
CH <sub>2</sub> (C3)	~36	~36	~36
Aromatic Carbons	~125-155	~125-155	~124-155
C-Cl	~135-140	~135-140	N/A

Note: A complete assignment of all aromatic carbons requires advanced 2D NMR techniques, but the overall chemical shift ranges are characteristic.

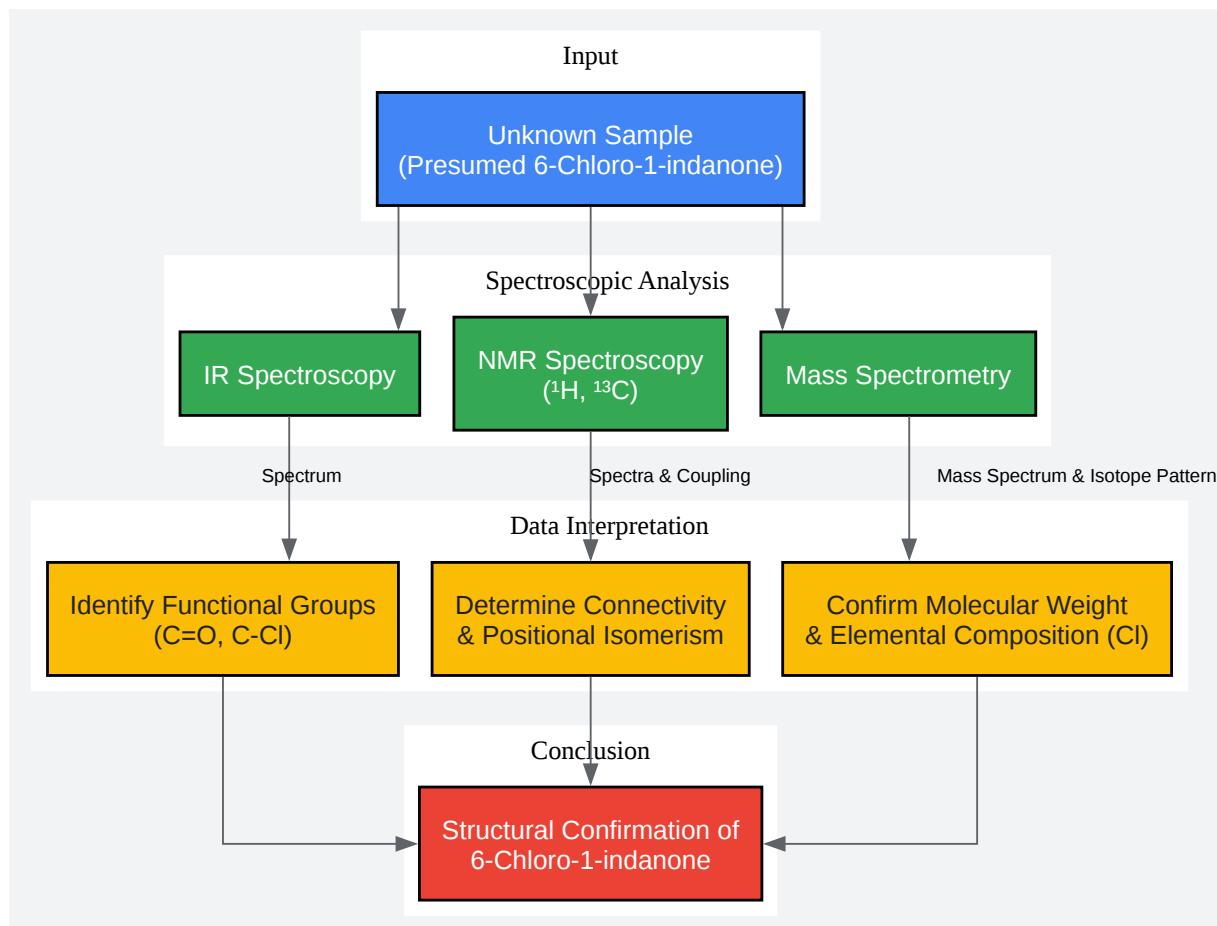
Table 4: Mass Spectrometry (Electron Ionization) Data

Compound	Molecular Formula	Molecular Weight	Molecular Ion ( $M^{+\bullet}$ ) (m/z)	Key Fragments (m/z)
6-Chloro-1-indanone	C <sub>9</sub> H <sub>7</sub> ClO	166.60	166/168 (approx. 3:1 ratio)	138 ([M-CO] <sup>+\bullet</sup> ), 103 ([M-CO-Cl] <sup>+</sup> )
5-Chloro-1-indanone	C <sub>9</sub> H <sub>7</sub> ClO	166.60	166/168 (approx. 3:1 ratio)	138 ([M-CO] <sup>+\bullet</sup> ), 103 ([M-CO-Cl] <sup>+</sup> )
1-Indanone	C <sub>9</sub> H <sub>8</sub> O	132.16	132	104 ([M-CO] <sup>+\bullet</sup> ), 103 ([M-CO-H] <sup>+</sup> )

Note: The presence of the chlorine isotope pattern (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 natural abundance) in the molecular ion peak is a key indicator for chlorinated compounds.[\[2\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Workflows and Validation Logic

The confirmation of the **6-Chloro-1-indanone** structure is a stepwise process where each spectroscopic technique provides complementary information.

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Workflow for the spectroscopic validation of **6-Chloro-1-indanone**.

## Detailed Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

### A. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve approximately 10-20 mg of the solid **6-Chloro-1-indanone** sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[9]
- Film Casting: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[9]
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
- Analysis: Acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . Identify characteristic peaks corresponding to the ketone carbonyl, aromatic ring, and C-Cl bond vibrations.[10]

#### B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean vial.[11]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[12]
- Transfer: Filter the solution into a clean 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra according to standard instrument procedures.
- Analysis: Process the spectra to determine chemical shifts, signal integrations, and spin-spin coupling patterns to elucidate the precise proton and carbon environments.[13]

#### C. Mass Spectrometry (MS) Protocol (Electron Ionization)

- Sample Preparation: Prepare a dilute solution of the sample (~10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent like methanol or acetonitrile.[14] Ensure the sample is fully dissolved and

free of particulates.

- **Injection:** Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, which helps in separating the analyte from any impurities.[15]
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]
- **Analysis:** The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion. The resulting mass spectrum should be analyzed for the molecular ion peak (to confirm molecular weight) and characteristic fragmentation patterns. The isotopic pattern for chlorine (M<sup>+</sup>• and M+2 peaks) should be verified.[16]

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